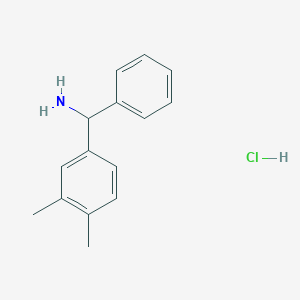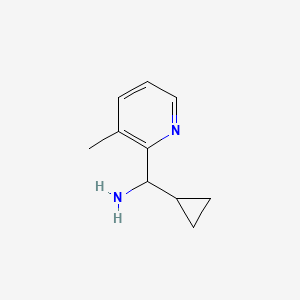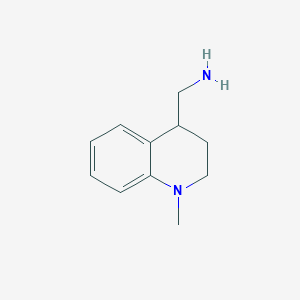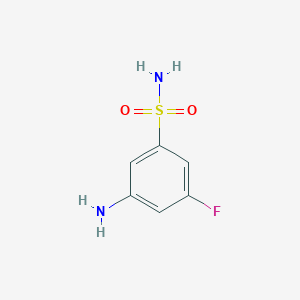
{(二甲基-1,2-恶唑-4-基)甲基}硫烷基次亚甲基酰胺盐酸盐
描述
“{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 136389-69-0 . It has a molecular weight of 221.71 . The IUPAC name for this compound is (3,5-dimethyl-4-isoxazolyl)methyl imidothiocarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS.ClH/c1-4-6 (3-12-7 (8)9)5 (2)11-10-4;/h3H2,1-2H3, (H3,8,9);1H . This code represents the molecular structure of the compound.科学研究应用
合成与化学性质
- 该化合物参与合成了二甲基硫酸亚胺,这是硫霉素类硫肽抗生素的甲醇解产物。这种合成是通过复杂的三取代吡啶合成工艺实现的,表现出完全的区域控制,并涉及 1-(恶唑-4-基)烯胺的 Bohlmann-Rahtz 杂环化 (Bagley 等人,2005)。已经记录了类似的合成工艺,强调了该化合物在复杂抗生素结构生产中的作用 (Bagley 等人,2003)。
- 对该化合物的研究还深入研究了其反应动力学和结构,重点是吡啶、噻唑和恶唑等各种杂环的化学性质,以及它们在钯催化下的偶联反应。其合成的关键转化涉及选择性钯催化的偶联反应和缩合反应,形成恶唑部分 (Kelly 和 Lang,1995)。
生物医学研究和药理学
- 虽然该化合物与药理学试剂有关,但值得注意的是,已经探索了特定的生物医学应用或相互作用,例如它在细胞生长测定中的作用或作为某些生物途径中的受体拮抗剂。例如,人们已经研究了其与二甲基亚砜等分子的合成有关联,因为它对海马神经元中谷氨酸反应的抑制作用,这可能对神经科学和神经退行性疾病的治疗产生影响 (Lu 和 Mattson,2001)。
细胞和分子生物学
- 该化合物与分子生物学中使用的结构和试剂有关,例如在细胞生长和药物敏感性测定的开发中,利用其化学性质促进特定的生化相互作用和测量 (Scudiero 等人,1988)。
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-6(3-12-7(8)9)5(2)11-10-4;/h3H2,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLCQPOXGURJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)



![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)


![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)